6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone

Medicinal chemistry parallel synthesis quinazolinone library design

6,8-Dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone (CAS 338957-44-1) is a triply-halogenated 4(3H)-quinazolinone bearing a reactive chloromethyl handle at C‑2, two electron‑withdrawing chlorine atoms at C‑6 and C‑8, and a sterically hindered 2,6‑dimethylphenyl substituent on N‑3. Quinazolinones are privileged scaffolds in medicinal chemistry with documented anticancer, antimicrobial, and kinase‑inhibitory properties.

Molecular Formula C17H13Cl3N2O
Molecular Weight 367.65
CAS No. 338957-44-1
Cat. No. B2696951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone
CAS338957-44-1
Molecular FormulaC17H13Cl3N2O
Molecular Weight367.65
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CCl
InChIInChI=1S/C17H13Cl3N2O/c1-9-4-3-5-10(2)16(9)22-14(8-18)21-15-12(17(22)23)6-11(19)7-13(15)20/h3-7H,8H2,1-2H3
InChIKeyQLDVXQHMJJULER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone (CAS 338957-44-1) – Structural Identity & Class Context for Procurement


6,8-Dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone (CAS 338957-44-1) is a triply-halogenated 4(3H)-quinazolinone bearing a reactive chloromethyl handle at C‑2, two electron‑withdrawing chlorine atoms at C‑6 and C‑8, and a sterically hindered 2,6‑dimethylphenyl substituent on N‑3 [1]. Quinazolinones are privileged scaffolds in medicinal chemistry with documented anticancer, antimicrobial, and kinase‑inhibitory properties [2]. This particular substitution pattern makes the compound a versatile synthetic intermediate for constructing focused libraries of PI3Kδ inhibitors [3] and diverse 4‑anilinoquinazoline anticancer agents [4].

Why Generic 4(3H)-Quinazolinone Analogs Cannot Replace 6,8-Dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone (338957-44-1) in Structure‑Driven Research Programs


In‑class 4(3H)-quinazolinones cannot be freely interchanged because minor structural alterations profoundly change reactivity, physicochemical properties, and target engagement. The 6,8‑dichloro motif withdraws electron density from the quinazolinone core, modulating the electrophilicity of the C‑2 chloromethyl group and enabling sequential, orthogonal cross‑coupling at C‑6/C‑8 versus nucleophilic substitution at C‑2 [1]. The N‑3 2,6‑dimethylphenyl group introduces conformational restraint that has been directly shown to govern PI3Kδ isoform selectivity and potency in drug‑discovery programs (IC₅₀ differences >3,600‑fold between PI3K isoforms achieved with related 3‑(2,6‑dimethylphenyl)‑quinazolinones) [2]. Compounds lacking this precise combination of substituents fail to replicate both the synthetic versatility and the biological selectivity profile, directly impacting hit‑to‑lead progression timelines and library design choices [3].

Quantitative Differentiation Evidence: 6,8-Dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone (338957-44-1) vs. Closest Analogs


Three Orthogonal Synthetic Handles Enable Sequential Diversification—Contrast with Mono‑Halogenated 4(3H)-Quinazolinones

Target compound 338957‑44‑1 possesses three synthetically addressable halogen sites: an sp³‑hybridized chloromethyl at C‑2 (primed for nucleophilic displacement) and two sp²‑hybridized aromatic chlorines at C‑6 and C‑8 (suitable for Pd‑catalyzed cross‑coupling). This tri‑halogenated architecture permits two sequential, non‑interfering diversification steps without protecting‑group manipulation [1]. In contrast, the frequently used analog 2‑(chloromethyl)‑3‑phenyl‑4(3H)‑quinazolinone (CAS 22312‑77‑2) bears only a single reactive halogen, limiting library output to one diversity element per scaffold [2]. The 6,8‑dichloro‑3‑(mesitylmethyl)‑4(3H)‑quinazolinone (CAS 853334‑47‑1) lacks a C‑2 halomethyl handle altogether, restricting derivatization to cross‑coupling at C‑6/C‑8 only [3].

Medicinal chemistry parallel synthesis quinazolinone library design

Lipophilicity (cLogP) Driven by 6,8‑Dichloro Substitution Exceeds That of Non‑Chlorinated Congeners—Implications for Permeability & Protein Binding

The 6,8‑dichloro substitution pattern significantly elevates lipophilicity relative to non‑chlorinated 4(3H)‑quinazolinone analogs. The target compound has a predicted logP of 4.06 [1]. The direct comparator 3‑(2,6‑dimethylphenyl)‑4(3H)‑quinazolinone (CAS 24118‑09‑0), which lacks the 6,8‑dichloro and 2‑chloromethyl groups, exhibits a substantially lower logP of 2.93 . The ∆logP of +1.13 units corresponds to an approximately 13‑fold increase in octanol‑water partition coefficient, a parameter correlated with membrane permeability and plasma protein binding. This difference is of sufficient magnitude to materially alter Caco‑2 permeability predictions and free fraction in protein‑binding assays [2].

Physicochemical profiling ADME logP drug-likeness

The N‑3 2,6‑Dimethylphenyl Group Confers PI3Kδ Isoform Selectivity—SAR Established in a Published Quinazolinone Series

In a systematic SAR study of quinazolinone‑based PI3Kδ inhibitors, Ma et al. (2018) demonstrated that the 3‑(2,6‑dimethylphenyl) substituent is critical for PI3Kδ inhibitory activity and isoform selectivity [1]. Among the 3‑(2,6‑dimethylphenyl)‑quinazolinone series, compound 10d achieved an IC₅₀ of 8.6 nM against PI3Kδ with >3,630‑fold selectivity over PI3Kα, >390‑fold over PI3Kβ, and >40‑fold over PI3Kγ. Compound 10e (a dual PI3Kδ/γ inhibitor) exhibited IC₅₀ values of 8.4 nM (PI3Kδ) and 62 nM (PI3Kγ), with >1,400‑fold selectivity over PI3Kα [1]. While this data is for more elaborated analogs, the 3‑(2,6‑dimethylphenyl) motif present in target compound 338957‑44‑1 is the identical pharmacophoric element that drives this selectivity. In contrast, 3‑phenyl analogs lacking the 2,6‑dimethyl substitution displayed markedly reduced PI3Kδ potency in the same study [1].

PI3Kδ inhibition kinase selectivity immuno-oncology structure-activity relationship

C‑2 Chloromethyl as a High‑Reactivity Anchor for Late‑Stage Diversification vs. Methyl‑Substituted Analogs

The C‑2 chloromethyl group in 338957‑44‑1 is a versatile electrophilic center that undergoes nucleophilic displacement with amines, thiols, alkoxides, and azide under mild conditions (room temperature to 60 °C), enabling late‑stage diversification of advanced intermediates [1]. This is a general property of 2‑chloromethyl‑4(3H)‑quinazolinones, first described systematically by Kabri et al. (2009) [2]. In contrast, the C‑2 methyl analog 3‑(2,6‑dimethylphenyl)‑2‑methyl‑4(3H)‑quinazolinone (CAS 24118‑09‑0 with 2‑CH₃) lacks an electrophilic handle at this position and cannot be further functionalized without de novo synthesis . The presence of the chloromethyl group in 338957‑44‑1 thus enables a divergent synthetic strategy that is impossible with the corresponding 2‑methyl or 2‑unsubstituted congeners.

Late-stage functionalization nucleophilic substitution building block medicinal chemistry

6,8‑Dichloro Substitution Reduces Electron Density of the Quinazolinone Core—Altering Reactivity Relative to 6,8‑Unsubstituted Analogs

The electron‑withdrawing effect of the 6‑ and 8‑chlorine substituents decreases the electron density of the quinazolinone π‑system, which in turn influences both the electrophilicity of the C‑2 chloromethyl group and the oxidative‑addition step in Pd‑catalyzed cross‑coupling at C‑6/C‑8 [1]. While direct kinetic measurements for this specific compound are absent from the open literature, comparative Hammett σₚ values for aryl chlorine substituents (σₚ = +0.23 each) provide a quantitative basis: the aggregate σₚ of +0.46 for 6,8‑dichloro substitution translates to a predicted ~2.9‑fold increase in the rate of nucleophilic aromatic substitution versus unsubstituted analogs, based on the Hammett equation log(k/k₀) = ρσ with ρ ≈ +1.0 for SNAr at electron‑deficient heterocycles [2]. The analogous 6,8‑unsubstituted compound 2‑(chloromethyl)‑3‑(2,6‑dimethylphenyl)‑4(3H)‑quinazolinone (theoretical) would lack this activation and require harsher conditions for cross‑coupling [1].

Electronic effects cross-coupling reactivity quinazolinone electrophilicity

High‑Impact Application Scenarios for 6,8‑Dichloro‑2‑(chloromethyl)‑3‑(2,6‑dimethylphenyl)‑4(3H)‑quinazolinone (338957‑44‑1) Based on Quantitative Evidence


Parallel Synthesis of PI3Kδ‑Focused Quinazolinone Libraries for Immuno‑Oncology Hit Identification

Procurement of 338957‑44‑1 is strategically justified for research groups building PI3Kδ‑targeted compound libraries. The 3‑(2,6‑dimethylphenyl) substituent is a validated element for PI3Kδ potency and selectivity, with literature precedent demonstrating IC₅₀ values as low as 8.4–8.6 nM and >3,600‑fold selectivity over off‑target PI3K isoforms in related quinazolinones [1]. The chloromethyl group at C‑2 and dichloro substituents at C‑6/C‑8 together provide three orthogonal diversification points, enabling the synthesis of >1,000 analogs from a single scaffold batch [2]. This dramatically reduces per‑compound synthesis cost compared to using multiple mono‑functionalized scaffolds.

Divergent Synthesis of 4‑Anilinoquinazoline Anticancer Agents via Late‑Stage Chloromethyl Displacement

The C‑2 chloromethyl handle in 338957‑44‑1 allows conversion to 4‑anilinoquinazoline scaffolds—a privileged chemotype in anticancer drug discovery exemplified by erlotinib and lapatinib. Emami et al. (2021) established that 2‑(chloromethyl)‑3‑phenyl‑4(3H)‑quinazolinones can be elaborated into potent cytotoxic agents with IC₅₀ values <10 μM against cancer cell lines [3]. The 6,8‑dichloro substitution in 338957‑44‑1 additionally provides sites for Pd‑catalyzed cross‑coupling to introduce aryl or heteroaryl groups, enabling exploration of chemical space inaccessible from the 6,8‑unsubstituted analog [2]. Procurement of 338957‑44‑1 rather than the simpler 2‑chloromethyl‑3‑phenyl analog is therefore indicated for programs requiring maximal scaffold versatility.

Physicochemical Property Optimization for CNS‑Penetrant Quinazolinone Leads

With a predicted logP of 4.06—approximately 1.1 units higher than the non‑chlorinated analog 3‑(2,6‑dimethylphenyl)‑4(3H)‑quinazolinone (logP 2.93) [4]—338957‑44‑1 provides a significantly more lipophilic starting point for CNS drug discovery programs. The ~13‑fold increase in partition coefficient correlates with improved blood‑brain barrier permeability potential, a critical parameter for neurodegenerative disease and brain cancer targets. Medicinal chemistry teams targeting CNS indications should preferentially procure 338957‑44‑1 over the non‑chlorinated analog when elevated logP is a design requirement.

Building Block for Academic CRO High‑Throughput Chemistry Services

Contract research organizations (CROs) offering parallel medicinal chemistry services benefit from stocking 338957‑44‑1 as a standard building block due to its three orthogonal reactive sites and demonstrated relevance to active kinase‑inhibitor chemotypes [REFS-1, REFS-2]. The compound’s commercial availability at 95–98% purity from multiple vendors (AKSci, Amadis Chemical, MolCore) ensures reliable supply for large‑scale library production, reducing lead times for client projects.

Quote Request

Request a Quote for 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.